molecular formula C8H12N2O3 B13478483 5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13478483
M. Wt: 184.19 g/mol
InChI Key: CYLITTGFHLJIRB-UHFFFAOYSA-N
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Description

5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an acid chloride, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the derivatives of the compound being used .

Comparison with Similar Compounds

Similar Compounds

    5-(Pentan-3-yl)-1,2,4-thiadiazole-3-carboxylic acid: Similar structure but contains sulfur instead of oxygen.

    5-(Pentan-3-yl)-1,2,4-triazole-3-carboxylic acid: Contains an additional nitrogen atom in the ring.

Uniqueness

5-(Pentan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

5-pentan-3-yl-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H12N2O3/c1-3-5(4-2)7-9-6(8(11)12)10-13-7/h5H,3-4H2,1-2H3,(H,11,12)

InChI Key

CYLITTGFHLJIRB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NC(=NO1)C(=O)O

Origin of Product

United States

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